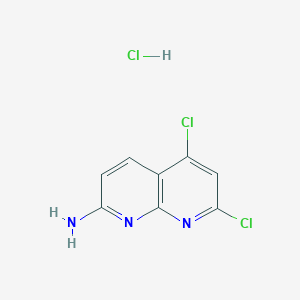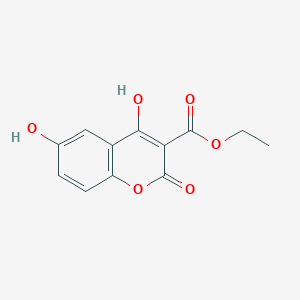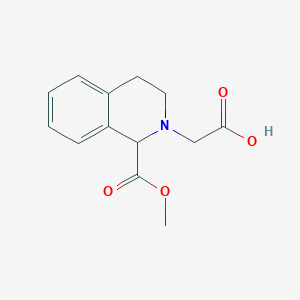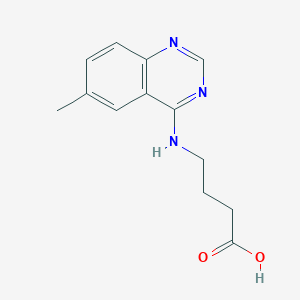
5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride is a chemical compound with the molecular formula C8H5Cl2N3·HCl. It is a derivative of 1,8-naphthyridine, a heterocyclic compound containing two nitrogen atoms in a fused ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride typically involves the chlorination of 1,8-naphthyridine derivatives. One common method includes the reaction of 1,8-naphthyridine with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amine derivatives, while oxidation may produce naphthyridine oxides .
Applications De Recherche Scientifique
5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials, such as light-emitting diodes and molecular sensors.
Biological Research: It serves as a tool for studying enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Naphthyridine: Known for its anticancer properties.
1,8-Naphthyridine: The parent compound of 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C8H6Cl3N3 |
|---|---|
Poids moléculaire |
250.5 g/mol |
Nom IUPAC |
5,7-dichloro-1,8-naphthyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C8H5Cl2N3.ClH/c9-5-3-6(10)12-8-4(5)1-2-7(11)13-8;/h1-3H,(H2,11,12,13);1H |
Clé InChI |
OPCBEJAYRPWIKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C(=CC(=N2)Cl)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)
![1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-](/img/structure/B11864152.png)

![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)





![Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate](/img/structure/B11864211.png)


![4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline](/img/structure/B11864229.png)
